2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfanyl bridge linking the triazole core to an acetamide moiety. Key structural features include:
- Triazole substitution: A 4-tert-butylphenyl group at position 5 and a prop-2-en-1-yl (allyl) group at position 4 of the triazole ring.
- Acetamide tail: The N-substituent is a 3-chloro-2-methylphenyl group, introducing steric bulk and electronic modulation via chlorine.
Properties
CAS No. |
539812-47-0 |
|---|---|
Molecular Formula |
C24H27ClN4OS |
Molecular Weight |
455.0 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H27ClN4OS/c1-6-14-29-22(17-10-12-18(13-11-17)24(3,4)5)27-28-23(29)31-15-21(30)26-20-9-7-8-19(25)16(20)2/h6-13H,1,14-15H2,2-5H3,(H,26,30) |
InChI Key |
AXYRXEQRUDJHFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
SALOR-INT L445061-1EA undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. The major products formed from these reactions can vary, but they typically involve modifications to the compound’s functional groups .
Scientific Research Applications
SALOR-INT L445061-1EA has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, it could be involved in drug development and testing. Industrial applications might include its use as an intermediate in the synthesis of other compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural relatives (Table 1) differ in substituents on the triazole ring, acetamide tail, or aromatic groups. These variations influence bioactivity, solubility, and stability:
Key Trends in Modifications
Triazole Position 4 :
- Allyl (target compound) vs. methoxyphenyl () or ethyl (): Allyl groups may confer reactivity for crosslinking or polymerization, while methoxy/ethyl groups enhance stability .
Triazole Position 5: 4-tert-butylphenyl (target) vs.
Acetamide Tail :
- Chloro vs. methoxy/fluoro substituents: Chlorine’s electron-withdrawing effects may improve binding to hydrophobic enzyme pockets, while methoxy/fluoro groups modulate solubility .
Research Findings and Implications
Pharmacological Potential
- Antimicrobial activity : Dichlorophenyl-substituted analogues () showed enhanced activity, likely due to halogen-mediated target interactions .
Physicochemical and Structural Insights
- Crystallography : SHELX-refined structures (e.g., ) reveal conformational flexibility in acetamide derivatives, with dihedral angles between aromatic rings influencing molecular packing and stability .
- QSAR and molecular networking : Structural clustering () suggests that substituent variations in the triazole and acetamide regions significantly affect bioactivity profiles .
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide , with CAS No. 539812-47-0, is a complex organic molecule notable for its potential biological activities. This article reviews its biological activity, focusing on its interactions with various molecular targets, synthesis, and potential applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
This compound features a triazole ring, a sulfanyl group, and a substituted acetamide moiety. Its molecular formula is C₁₈H₁₈ClN₃OS, with a molecular weight of approximately 466.06 g/mol. The presence of these functional groups contributes to its biological reactivity and interaction with biological systems.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazolethiones have shown promising results in inhibiting cancer cell lines such as HepG2 (human hepatoblastoma) and HCT-116 (colon carcinoma) with IC₅₀ values indicating effective cytotoxicity .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 43.4 |
| This compound | TBD | TBD |
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in tumor proliferation and metastasis. Notably, it may act on Aurora B kinase pathways which are critical in cell cycle regulation .
Antimicrobial and Antiviral Properties
Triazole derivatives have also been studied for their antimicrobial and antiviral properties. The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt microbial cell membranes .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to enhance yield and purity. Key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Acetamide formation through acylation reactions.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Sulfanyltriazoles : Research has shown that sulfanyltriazoles can effectively bind to various biological targets and exhibit anticancer activity against resistant cancer cell lines .
- Comparative Analysis : A comparative study involving structurally similar compounds revealed variations in biological activity based on substituents on the triazole ring or acetamide nitrogen .
Preparation Methods
Preparation of 4-Amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
The triazole scaffold is synthesized via cyclocondensation of 4-tert-butylbenzaldehyde thiosemicarbazide with hydrazine hydrate. According to State Pharmacopoeia of Ukraine protocols, 4-tert-butylbenzaldehyde (10 mmol) is refluxed with thiosemicarbazide (10 mmol) in ethanol (50 mL) for 6 hours. The intermediate thiosemicarbazide is isolated and subsequently cyclized by refluxing in 4N sodium hydroxide (20 mL) for 3 hours. The product, 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, precipitates upon acidification with HCl (pH 3–4) and is recrystallized from ethanol (yield: 82%, m.p. 198–200°C).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water |
| Temperature | Reflux (78–100°C) |
| Reaction Time | 6 hours (cyclization) |
| Yield | 82% |
Alkylation of the Triazole Amino Group
The amino group at position 4 of the triazole is substituted with a prop-2-en-1-yl group via nucleophilic substitution. A mixture of 4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (5 mmol), propargyl bromide (6 mmol), and potassium carbonate (10 mmol) in dimethylformamide (DMF, 15 mL) is stirred at 60°C for 12 hours. The product, 4-(prop-2-en-1-yl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol, is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and isolated as a white solid (yield: 75%, m.p. 165–167°C).
Spectroscopic Validation
- FT-IR (KBr): 3256 cm⁻¹ (N–H), 2918 cm⁻¹ (C–H aliphatic), 1605 cm⁻¹ (C=C aromatic), 1173 cm⁻¹ (C–O).
- ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.60 (m, 4H, Ar–H), 5.90–5.70 (m, 2H, CH₂=CH), 5.10–5.00 (m, 2H, CH₂=CH), 4.50 (s, 2H, SCH₂).
Synthesis of the Acetamide Moiety
Preparation of 2-Chloro-N-(3-chloro-2-methylphenyl)acetamide
The acetamide fragment is synthesized via acylation of 3-chloro-2-methylaniline. Under nitrogen atmosphere, 3-chloro-2-methylaniline (10 mmol) is dissolved in dichloromethane (30 mL) and cooled to 0°C. Chloroacetyl chloride (12 mmol) is added dropwise, followed by triethylamine (15 mmol) to neutralize HCl. The reaction is stirred at room temperature for 4 hours, washed with water (3×20 mL), and dried over Na₂SO₄. The crude product is recrystallized from petroleum ether (yield: 88%, m.p. 92–94°C).
Reaction Optimization
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → room temperature |
| Yield | 88% |
Coupling of Triazole and Acetamide Intermediates
Thiol-Ether Formation
The sulfanyl bridge is formed via nucleophilic substitution between the triazole thiol and chloroacetamide. A solution of 4-(prop-2-en-1-yl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol (4 mmol) and 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (4 mmol) in DMF (10 mL) is treated with potassium hydroxide (8 mmol). The mixture is stirred at 50°C for 6 hours, diluted with water (50 mL), and extracted with ethyl acetate (3×30 mL). The organic layer is dried and concentrated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane 1:3) to yield the title compound as a pale-yellow solid (yield: 78%, m.p. 142–144°C).
Critical Factors for Coupling
- Base Selection: KOH outperforms NaHCO₃ due to stronger deprotonation of the thiol.
- Solvent: DMF enhances solubility of intermediates compared to THF or acetone.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Pyridine and DMF are optimal for triazole and coupling steps, respectively. Elevated temperatures (>70°C) during coupling reduce yields due to side reactions (e.g., oxidation of thiols).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
